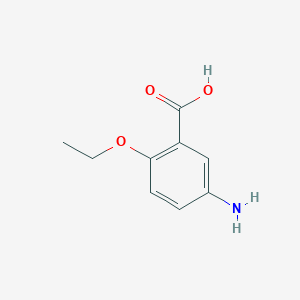

5-Amino-2-ethoxybenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAGCLHBZFYBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Amino-2-ethoxybenzoic Acid: Mechanism, Intermediates, and Protocol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-2-ethoxybenzoic acid, a valuable substituted aminobenzoic acid intermediate. The narrative focuses on a logical two-step synthesis commencing from 2-hydroxy-5-nitrobenzoic acid. We will dissect the reaction mechanisms, justify the selection of reagents and conditions, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis, emphasizing scientific integrity, causality, and practical application.

Introduction and Strategic Synthesis Design

This compound is an aromatic compound featuring amino, ethoxy, and carboxylic acid functional groups. Such polysubstituted aromatic structures are pivotal building blocks in medicinal chemistry and materials science. The amino and carboxyl groups, in particular, offer versatile handles for subsequent chemical modifications, enabling their incorporation into a wide range of complex target molecules.[1]

The synthesis of this target molecule is not a trivial one-pot reaction but rather requires a strategic, multi-step approach. A retrosynthetic analysis points to a logical and efficient pathway involving the sequential modification of a commercially available starting material. The chosen strategy hinges on two core transformations:

-

Williamson Ether Synthesis: To introduce the 2-ethoxy group.

-

Chemoselective Reduction: To convert a 5-nitro group into the desired 5-amino functionality.

This pathway is selected for its high yields, the relative stability of its intermediates, and the use of well-established, scalable chemical reactions.

Figure 1: High-level overview of the two-step synthesis pathway for this compound.

Step 1: Synthesis of the 2-Ethoxy-5-nitrobenzoic Acid Intermediate

The first critical step is the conversion of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid into an ethoxy ether. This is classically achieved via the Williamson ether synthesis.

Mechanism and Rationale

The mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as diethyl sulfate or an ethyl halide.

Causality Behind Experimental Choices:

-

Choice of Base (Potassium Hydroxide, KOH): A strong base like KOH is required to quantitatively deprotonate the phenol, creating the reactive phenoxide. The use of KOH in an alcoholic solvent is a standard and cost-effective method for this transformation.[2]

-

Choice of Ethylating Agent (Diethyl Sulfate, Et₂SO₄): Diethyl sulfate is a powerful and efficient ethylating agent often preferred in industrial settings for its high reactivity and boiling point. It provides a reliable source of electrophilic ethyl groups for the SN2 reaction.

-

Solvent System (Ethanol): Ethanol serves as an excellent solvent for both the starting material and the base. It facilitates a homogenous reaction environment, promoting efficient interaction between the reactants.[2]

-

Temperature Control: The reaction is typically initiated at a controlled, cool temperature (e.g., 15°C) during the addition of reagents to manage the exothermic nature of the acid-base neutralization and subsequent alkylation, preventing potential side reactions.[2]

Detailed Experimental Protocol: Ethoxylation

-

Reaction Setup: Charge a suitable reaction vessel with 95% ethanol. Under constant stirring and cooling (e.g., with a water bath), add potassium hydroxide (KOH) pellets in batches, ensuring the temperature is maintained.

-

Substrate Addition: Once the KOH has dissolved, add 2-hydroxy-5-nitrobenzoic acid portion-wise to the basic solution.

-

Ethylating Agent Addition: At a controlled temperature of approximately 15°C, slowly add diethyl sulfate dropwise. The rate of addition should be managed to keep the internal temperature stable.[2]

-

Reaction and Monitoring: After the addition is complete, allow the reaction to stir at a constant temperature for several hours (e.g., 6 hours). The reaction progress can be monitored by measuring the pH; the consumption of base indicates the reaction is proceeding.[2]

-

Workup and Isolation: Upon completion, the reaction mixture is filtered to remove any inorganic salts (e.g., potassium sulfate). The filtrate is then concentrated under reduced pressure to remove the ethanol. The resulting residue is taken up in water, and the pH is carefully adjusted with hydrochloric acid to precipitate the product.

-

Purification: The crude solid, 2-ethoxy-5-nitrobenzoic acid, is collected by filtration, washed with water to remove residual salts, and can be further purified by recrystallization from a suitable solvent system like hexane-ethyl acetate.[2]

Step 2: Synthesis of this compound

The final step is the chemoselective reduction of the aromatic nitro group of the intermediate to an amine. Catalytic hydrogenation is the premier industrial method for this transformation due to its high efficiency, clean reaction profile, and excellent yield.[1]

Mechanism and Rationale

Catalytic hydrogenation of a nitro group is a heterogeneous catalytic process. The reaction occurs on the surface of a metal catalyst, typically palladium, platinum, or nickel.[3][4] The mechanism involves the adsorption of both the nitro-containing substrate and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the N-O bonds of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine under the reaction conditions.[5][6]

Causality Behind Experimental Choices:

-

Catalyst (Palladium on Carbon, Pd/C): 5% or 10% Pd/C is the catalyst of choice for this reduction. Palladium exhibits high activity and, crucially, high chemoselectivity. It efficiently reduces the nitro group while leaving the carboxylic acid, ethoxy group, and aromatic ring intact under mild conditions.[1][3][7]

-

Hydrogen Source (Hydrogen Gas, H₂): Pressurized hydrogen gas, often supplied via a high-pressure reactor (autoclave) or a hydrogen-filled balloon for lab-scale synthesis, is the reducing agent.[7][8]

-

Solvent System (Aqueous Base or Organic Solvent): The reaction can be run in various solvents. Dissolving the nitrobenzoic acid intermediate in a dilute aqueous base (like NaOH) to form its sodium salt enhances solubility in water, a green and effective solvent.[3][4] Alternatively, organic solvents like ethanol or THF can be used.[7]

-

Reaction Conditions (Pressure and Temperature): The reaction typically proceeds efficiently at moderate temperatures (60-90°C) and hydrogen pressures (2-4 MPa or ~30-50 psig).[4][8] These conditions are sufficient to ensure a reasonable reaction rate without promoting side reactions like ring hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Preparation of Substrate Solution: In a high-pressure reactor (autoclave), dissolve the intermediate, 2-ethoxy-5-nitrobenzoic acid, in an aqueous solution of sodium hydroxide to form the corresponding sodium salt.[4]

-

Catalyst Addition: To this solution, add the 5% Pd/C catalyst. The typical catalyst loading is around 1% by weight relative to the starting material.[4]

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2-4 MPa) and heat the mixture to the desired temperature (e.g., 60-70°C) with vigorous stirring.[4]

-

Reaction and Monitoring: The reaction is monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is held at temperature and pressure for an additional hour to ensure complete conversion.[4]

-

Workup and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Product Precipitation: Transfer the filtrate to a clean vessel. Slowly add hydrochloric acid to the solution to acidify it to a pH of ~3-4. This will neutralize the carboxylate and precipitate the final product, this compound, as a solid.[3][4]

-

Purification: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pure compound. Purity can be assessed by HPLC.[3][4]

Data and Workflow Summaries

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic route.

| Parameter | Step 1: Ethoxylation | Step 2: Reduction |

| Starting Material | 2-Hydroxy-5-nitrobenzoic acid | 2-Ethoxy-5-nitrobenzoic acid |

| Key Reagents | Diethyl sulfate, KOH, Ethanol | H₂, 5% Pd/C, NaOH, HCl |

| Reaction Type | Williamson Ether Synthesis (SN2) | Catalytic Hydrogenation |

| Typical Temperature | 15°C[2] | 60-70°C[4] |

| Typical Pressure | Atmospheric | 2-4 MPa[4] |

| Expected Yield | High | >96%[3][4] |

| Key Intermediate | 2-Ethoxy-5-nitrobenzoic acid | N/A |

| Final Product | N/A | This compound |

Visualized Experimental Workflow

Figure 2: Detailed step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving an initial Williamson ether synthesis followed by a highly selective catalytic hydrogenation of a nitro intermediate. This approach is grounded in well-understood and scalable reaction mechanisms, offering high yields and purity. By carefully controlling reaction parameters such as temperature, pressure, and reagent stoichiometry, this synthetic route provides a dependable and efficient method for producing this valuable chemical intermediate for further application in research and development.

References

- Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (n.d.). Patsnap Eureka.

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Patsnap Eureka.

- Reduction of nitrobenzoic acid. (1982). JPS5726652A - Google Patents.

-

Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (n.d.). ResearchGate. Retrieved from

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). CN104045574A - Google Patents.

- 2-ethoxy-5-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.

- 5-Hydroxy-2-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.

- Hydrogenation of nitrobenzoic acids. (n.d.). US3882171A - Google Patents.

- Improving the purity of 5-amino-2-acetoxybenzoic acid during crystallization. (n.d.). Benchchem.

- Synthesis routes of 2-Amino-5-methoxybenzoic acid. (n.d.). Benchchem.

- Catalytic hydrogenation of nitroarenes into different products via... (n.d.). ResearchGate.

- Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates. (n.d.). Benchchem.

- Reaction network for the catalytic hydrogenation of nitroaromatics. (n.d.). ResearchGate.

- 2-Ethoxybenzoic acid synthesis. (n.d.). ChemicalBook.

- The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid by NINGBO INNO PHARMCHEM. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 5-Amino-2-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for 5-Amino-2-ethoxybenzoic acid (C₉H₁₁NO₃), a substituted aromatic compound of interest in synthetic and medicinal chemistry. As direct experimental spectra for this specific molecule are not uniformly available in public databases, this guide synthesizes predicted data with established spectroscopic principles and data from structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently characterize this and similar molecules.

Introduction and Molecular Structure Analysis

This compound is a multifunctional aromatic compound. Its structural characterization is crucial for confirming its identity, purity, and for predicting its chemical behavior in synthetic transformations. Spectroscopic analysis provides an unambiguous fingerprint of its molecular architecture.

The key structural features to be identified are:

-

A trisubstituted benzene ring: This will lead to complex splitting patterns in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

-

A carboxylic acid group (-COOH): This group has highly characteristic signals in both IR (a very broad O-H stretch and a strong C=O stretch) and NMR (a downfield proton signal >10 ppm and a carbonyl carbon signal >165 ppm).

-

An amine group (-NH₂): This introduces characteristic N-H stretching vibrations in the IR spectrum and provides an electron-donating influence on the aromatic ring, affecting the chemical shifts of nearby protons and carbons.

-

An ethoxy group (-OCH₂CH₃): This aliphatic ether group will show a characteristic triplet-quartet pattern in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum. Its C-O bond will also be visible in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. Based on the structure of this compound, we can predict the following signals.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10.0-13.0 ppm region. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species.[1]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will give rise to a complex set of signals in the aromatic region (δ 6.0-8.0 ppm ). The electron-donating amino group and ethoxy group will shield the ring protons (shift them upfield), while the electron-withdrawing carboxylic acid group will deshield them (shift them downfield).

-

H-3: This proton is ortho to both the electron-donating -OCH₂CH₃ group and the electron-withdrawing -COOH group. It is expected to appear as a doublet.

-

H-4: This proton is ortho to the -NH₂ group and meta to the -COOH group. It is expected to appear as a doublet of doublets.

-

H-6: This proton is meta to the -OCH₂CH₃ group and ortho to the -NH₂ group. It is expected to appear as a doublet.

-

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated, typically in the δ 3.5-5.5 ppm range. The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature.[1]

-

Ethoxy Protons (-OCH₂CH₃): This group gives a classic ethyl pattern.

-

Methylene (-OCH₂-): A quartet is expected around δ 3.5-4.5 ppm . The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Methyl (-CH₃): A triplet is expected around δ 1.2-1.6 ppm .

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~7.0-7.5 | Multiplet | 3H | Ar-H |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~4.1 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically non-equivalent, resulting in nine distinct signals.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded by the two oxygen atoms and will appear far downfield, typically in the δ 165-185 ppm range.[2]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-160 ppm ).

-

C-2 (C-OEt): The carbon attached to the ethoxy group will be significantly deshielded by the oxygen, appearing around δ 155-160 ppm .

-

C-5 (C-NH₂): The carbon bonded to the amino group will also be deshielded, but less so than C-2, appearing around δ 140-150 ppm .

-

C-1 (C-COOH): The carbon bearing the carboxylic acid group will be shifted downfield but will be upfield relative to the other substituted carbons, typically around δ 115-125 ppm .[3]

-

C-3, C-4, C-6: The remaining three aromatic carbons will resonate in the δ 110-135 ppm region, with their precise shifts determined by the combined electronic effects of the substituents.

-

-

Ethoxy Carbons (-OCH₂CH₃):

-

Methylene (-OCH₂-): This carbon, being directly attached to oxygen, is deshielded and appears in the δ 60-70 ppm range.

-

Methyl (-CH₃): This terminal carbon is the most shielded (furthest upfield) signal, appearing around δ 14-16 ppm .

-

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C OOH |

| ~158 | C -OEt |

| ~145 | C -NH₂ |

| ~115-135 (4 signals) | Aromatic C H and C -COOH |

| ~65 | -OC H₂CH₃ |

| ~15 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4]

-

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. These peaks will appear superimposed on the broad O-H stretch.

-

C-H Stretches: Aromatic C-H stretching appears as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethoxy group) appears just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected around 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic carboxylic acid.

-

C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretches (Ether and Carboxylic Acid): Aryl alkyl ethers show two characteristic bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹ .[5] These will overlap with the C-O stretch from the carboxylic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~2980, ~2870 | Medium | C-H Aliphatic Stretch | Ethoxy Group |

| ~1690 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, ~1470 | Medium-Weak | C=C Aromatic Stretch | Benzene Ring |

| ~1250 | Strong | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | Strong | C-O Symmetric Stretch | Aryl-Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (Molecular Formula: C₉H₁₁NO₃), the molecular weight is 181.19 g/mol .

-

Molecular Ion (M⁺): In electron ionization (EI) MS, a prominent molecular ion peak is expected at m/z = 181 . Aromatic compounds generally show stable molecular ions.

-

Key Fragmentation Pathways: The molecular ion is energetically unstable and can fragment. Common fragmentation patterns for this structure include:

-

Loss of an ethyl radical (-•CH₂CH₃): This results from cleavage of the O-CH₂ bond, leading to a fragment at m/z = 152 .

-

Loss of ethene (-CH₂=CH₂): A rearrangement can lead to the loss of ethene from the ethoxy group, resulting in a fragment at m/z = 153 .

-

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group gives a fragment at m/z = 164 .

-

Loss of a carboxyl group (-•COOH): Cleavage of the ring-C bond gives a fragment at m/z = 136 .

-

Alpha-cleavage of the ether: The most common fragmentation for ethers is cleavage of the C-C bond adjacent to the oxygen, which would lead to the loss of a methyl radical (-•CH₃) from the ethoxy group, resulting in a fragment at m/z = 166 .[6]

-

| m/z | Proposed Fragment Ion | Loss from Molecular Ion (m/z 181) |

| 181 | [C₉H₁₁NO₃]⁺• (Molecular Ion) | - |

| 166 | [M - CH₃]⁺ | •CH₃ |

| 153 | [M - C₂H₄]⁺• (via rearrangement) | C₂H₄ |

| 136 | [M - COOH]⁺ | •COOH |

| 121 | [M - C₂H₄ - O]⁺• or [M - COOH - NH]⁺ | Multiple neutral losses |

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure requires a holistic approach where data from different spectroscopic techniques are correlated. No single technique provides all the necessary information. The workflow below illustrates the logical process for definitive structural elucidation.

Caption: A workflow diagram for definitive structural elucidation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed. Researchers should adapt these protocols to their specific instrumentation and laboratory safety guidelines.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons like -COOH and -NH₂ as it slows their exchange.

-

Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).[1]

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of ~240 ppm, relaxation delay of 2-5 seconds.

-

Process and calibrate the spectrum similarly to the ¹H spectrum.

-

IR Spectroscopy Sample Preparation and Acquisition (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Sample Preparation and Acquisition (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. ¹H and ¹³C NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups (-COOH, -NH₂, ether), and Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques allow for the unambiguous confirmation of the molecule's identity and purity, a critical requirement in all fields of chemical research and development.

References

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

University of Calgary. (n.d.). Ether Infrared spectra. [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]

-

ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. [Link]

-

Clark, C. R., & Abiedalla, Y. (2022). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Fu, H., et al. (2022). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Link]

-

ResearchGate. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Doc Brown's Chemistry. (2025). C8H10 mass spectrum of ethylbenzene fragmentation pattern. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]

-

SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

-

PubChem. (n.d.). 2-Ethoxybenzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 2-ethoxy-. [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 5-Amino-2-ethoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aminobenzoic Acids in Medicinal Chemistry

Aminobenzoic acids are a class of organic compounds that are characterized by the presence of both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene ring. These molecules are of significant interest in the pharmaceutical industry due to their versatile chemical nature, which allows for a wide range of structural modifications to modulate their biological activity. Their ability to serve as scaffolds in the synthesis of more complex molecules has led to their incorporation into a variety of therapeutic agents.[1] 5-Amino-2-ethoxybenzoic acid is a specific derivative within this class, featuring an amino group at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzoic acid backbone. While detailed experimental data for this particular molecule is not extensively available in public literature, its structural similarity to other well-studied aminobenzoic acid derivatives allows for a comprehensive understanding of its expected chemical and physical properties, reactivity, and potential applications. This guide will provide a detailed overview of this compound, drawing upon data from closely related compounds to offer valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for this compound is limited, the properties of its hydrochloride salt and related analogs provide valuable reference points.

| Property | Value/Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1269053-30-6 (for hydrochloride salt) | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol (free acid), 217.65 g/mol (hydrochloride salt) | [2] |

| Melting Point | Data not available. For the related compound, 2-Amino-5-methoxybenzoic acid, the melting point is 148-152 °C.[3] For 2-Ethoxybenzoic acid, the melting point is 19 °C.[4] The presence of the amino group and the formation of zwitterions can significantly increase the melting point compared to the parent ethoxybenzoic acid. | - |

| Boiling Point | Data not available. High decomposition temperature is expected before boiling under atmospheric pressure. | - |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. The hydrochloride salt is likely to be more soluble in water. | - |

| pKa | Data not available. The carboxylic acid proton is expected to have a pKa around 4-5, while the anilinium proton will have a pKa around 3-4, typical for aminobenzoic acids. | - |

| LogP (predicted) | 1.12 (for hydrochloride salt) | [2] |

Reactivity and Functional Group Analysis

The chemical behavior of this compound is dictated by its three functional groups: the aromatic amino group, the ethoxy group, and the carboxylic acid.

-

Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the amino group).

-

Carboxylic Acid Group: The carboxylic acid moiety is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification with alcohols, or be converted to an acid chloride, amide, or other carboxylic acid derivatives.[5]

-

Ethoxy Group: The ethoxy group is an electron-donating group that also activates the aromatic ring towards electrophilic substitution, primarily directing to the ortho and para positions. It is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions.

The interplay of these functional groups makes this compound a versatile building block in organic synthesis.

Synthetic Pathways

The synthesis of substituted aminobenzoic acids can be achieved through various routes. A general and plausible synthetic workflow for this compound could start from a readily available nitro-substituted phenol.

Caption: A potential synthetic route to this compound.

This generalized scheme highlights a common strategy for assembling such molecules, where the functional groups are introduced in a stepwise manner. Specific reaction conditions would require optimization in a laboratory setting.[6][7]

Applications in Drug Development

Derivatives of aminobenzoic acid are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[8] While specific applications for this compound are not well-documented, its structural motifs suggest potential utility in several therapeutic areas, by serving as a key intermediate in the synthesis of more complex drug candidates.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an aminobenzoic acid core. The structural features of this compound make it a candidate for the development of novel anti-inflammatory compounds.[1]

-

Antimicrobial Agents: The aminobenzoic acid scaffold is also found in various antimicrobial agents. By modifying the functional groups, it may be possible to develop derivatives with antibacterial or antifungal properties.[9]

-

Enzyme Inhibitors: The ability to present functional groups in a defined spatial orientation makes aminobenzoic acids valuable for designing enzyme inhibitors. For example, they have been used to develop inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[10]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general protocol for the analytical determination of a compound like this compound using reverse-phase HPLC with UV detection. This method is based on established procedures for similar aminobenzoic acid derivatives and would require optimization for this specific analyte.

Objective: To determine the purity of a sample of this compound.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample of this compound

-

Methanol (for sample preparation)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare working standards of lower concentrations by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions (95% A, 5% B)

-

20-25 min: Equilibration at initial conditions

-

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

-

Calculate the purity of the sample based on the peak area relative to the total peak area of all components in the chromatogram.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, member of the aminobenzoic acid family. Its trifunctional nature provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While a comprehensive experimental characterization of this specific molecule is needed, this guide provides a solid foundation for researchers by leveraging data from analogous compounds and established chemical principles. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the field of drug discovery and development.

References

-

5-Amino-2-methoxybenzoic acid. Chem-Impex. Accessed January 12, 2026. [Link]

- Brauer, G.M.; Stansbury, J.W. (1984). Materials Science Cements Containing Syringic Acid Esters- o-Ethoxybenzoic Acid and Zinc Oxide. Journal of Dental Research. 63 (2): 137–140.

- Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

-

P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Accessed January 12, 2026. [Link]

- Haroon, M., et al. (2023).

-

2-Ethoxybenzoic Acid. IndiaMART. Accessed January 12, 2026. [Link]

- Zou, Y., et al. (2019). Synthesis and biological evaluation of novel p-aminobenzoic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2621.

- Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.

-

5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex. Accessed January 12, 2026. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Accessed January 12, 2026. [Link]

- PROCESS FOR THE SYNTHESIS OF N-ACYL-2-AMINO-4-ALKOXY-5-NITROBENZOIC ACIDS.

- Synthesis method of 2-ethoxybenzoic acid compound.

- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

-

Amino 5 ethylsulfonyl 2 methoxybenzoic acid. Vaikunth Chemicals Pvt. Ltd. Accessed January 12, 2026. [Link]

-

Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap. Accessed January 12, 2026. [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

5-amino-2-ethylbenzoic acid. PubChemLite. Accessed January 12, 2026. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Human Metabolome Database. Accessed January 12, 2026. [Link]

- Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.

-

2-Ethoxybenzoic Acid at Best Price in India. IndiaMART. Accessed January 12, 2026. [Link]

-

Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. Accessed January 12, 2026. [Link]

-

Benzoic acid, 2-ethoxy-. NIST WebBook. Accessed January 12, 2026. [Link]

-

2-Ethoxybenzoic acid. Wikipedia. Accessed January 12, 2026. [Link]

-

5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]

-

2-Ethoxybenzoic acid. PubChem. Accessed January 12, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hit2Lead | this compound hydrochloride | CAS# 1269053-30-6 | MFCD18483432 | BB-4027265 [hit2lead.com]

- 3. 2-アミノ-5-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Ethoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. PROCESS FOR THE SYNTHESIS OF N-ACYL-2-AMINO-4-ALKOXY-5-NITROBENZOIC ACIDS - Patent 1472213 [data.epo.org]

- 7. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

"5-Amino-2-ethoxybenzoic acid" CAS number and IUPAC name

An In-Depth Technical Guide to 5-Amino-2-ethoxybenzoic acid: A Versatile Scaffold for Chemical Innovation

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific data for this exact molecule is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues to provide expert insights into its properties, synthesis, and potential applications.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 1269053-30-6 (for hydrochloride salt)[1]

-

Molecular Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol

Physicochemical and Pharmacokinetic Profile

Quantitative data for this compound is not extensively reported. The following table summarizes key properties, with some values predicted based on its structure and data from analogous compounds like 2-ethoxybenzoic acid and various aminobenzoic acids.

| Property | Value / Prediction | Source / Rationale |

| Melting Point | Not available. Likely a solid at room temperature. | Analogues like 2-Amino-5-methoxybenzoic acid have melting points in the 148-152 °C range. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO. | General solubility characteristics of benzoic acid derivatives. |

| pKa | Predicted to be ~4-5 for the carboxylic acid and ~3-4 for the aniline amine. | Based on the pKa of benzoic acid and aniline derivatives. |

| LogP | 1.12 (for hydrochloride salt)[1] | A measure of lipophilicity, crucial for predicting membrane permeability. |

| Appearance | Likely an off-white to light yellow solid.[2] | Based on the appearance of similar compounds like Methyl 5-amino-2-methoxybenzoate.[2] |

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available 2-ethoxybenzoic acid. The most direct route involves a nitration step followed by a reduction of the resulting nitro group to the desired amine. This two-step process is a standard and reliable method in organic synthesis for introducing an amino group onto an activated aromatic ring.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Ethoxybenzoic acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add 2-ethoxybenzoic acid to a cooled mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The ethoxy group at position 2 is an ortho-, para-director, and the carboxylic acid is a meta-director. The nitration is expected to predominantly occur at the para position to the strongly activating ethoxy group, which is position 5.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-Nitro-2-ethoxybenzoic acid, is then collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Reduction of 5-Nitro-2-ethoxybenzoic acid

-

Reaction Setup: Suspend the synthesized 5-Nitro-2-ethoxybenzoic acid in ethanol in a round-bottom flask.

-

Reaction Execution: Add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst can be employed. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For SnCl₂ reduction: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution to precipitate tin salts, which are then removed by filtration. The filtrate is then acidified with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.

-

For catalytic hydrogenation: The catalyst is removed by filtration through celite, and the solvent is removed under reduced pressure.

-

-

Purification: The resulting this compound can be purified by recrystallization.

Applications in Research and Drug Development

The aminobenzoic acid scaffold is a well-established "building block" in pharmaceutical development, present in a wide array of therapeutic agents.[3][4][5] The structural features of this compound make it a promising candidate for further investigation in several areas:

-

As a Versatile Intermediate: The amino and carboxylic acid functional groups allow for a wide range of chemical modifications, making it an ideal starting material for creating libraries of novel compounds.[3] These derivatives can be screened for various biological activities.

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. The specific substitution pattern of this compound may lead to new compounds with selective inhibitory activity against cyclooxygenase (COX) enzymes.

-

Antimicrobial Drug Discovery: The p-aminobenzoic acid (PABA) core is famously a key component in the synthesis of folate by bacteria, and sulfonamide antibiotics act by mimicking PABA.[4] Novel derivatives of aminobenzoic acids are continually being explored for new antimicrobial properties.[4]

-

Development of Novel Bioactive Molecules: The aminobenzoic acid framework is found in drugs with a wide range of activities, including local anesthetics, antiarrhythmics, and antipsychotics.[3] This suggests that derivatives of this compound could be explored for a multitude of therapeutic targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

-

Health Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Predicted Spectroscopic Data

The following are predicted key features in the spectra of this compound, which would be essential for its characterization upon synthesis.

-

¹H NMR:

-

Aromatic protons would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern should give rise to a characteristic splitting pattern.

-

The ethoxy group would show a triplet for the methyl protons (~δ 1.4 ppm) and a quartet for the methylene protons (~δ 4.0 ppm).

-

The amine (-NH₂) protons would likely appear as a broad singlet.

-

The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift (>δ 10 ppm).

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm.

-

Six distinct signals would be expected in the aromatic region (δ 110-160 ppm).

-

The two carbons of the ethoxy group would appear in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid at ~1700 cm⁻¹.

-

N-H stretching vibrations from the primary amine at ~3300-3500 cm⁻¹.

-

C-O stretching from the ether linkage.

-

Conclusion

This compound represents a molecule of significant interest for researchers in organic synthesis and drug discovery. While detailed characterization is not yet widely published, its structural relationship to a class of compounds with proven and diverse biological activities makes it a valuable target for synthesis and further investigation. Its functional groups provide handles for the creation of new chemical entities with the potential for a wide range of therapeutic applications. This guide provides a solid foundation for any scientist looking to explore the potential of this versatile chemical building block.

References

-

Drug Evolution: p-Aminobenzoic Acid as a Building Block. (2002). Bentham Science Publishers. Available at: [Link]

-

The Pharmaceutical Significance of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PMC. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PubMed. Available at: [Link]

Sources

- 1. Hit2Lead | this compound hydrochloride | CAS# 1269053-30-6 | MFCD18483432 | BB-4027265 [hit2lead.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 5-Amino-2-ethoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 5-Amino-2-ethoxybenzoic Acid Scaffold

This compound is a versatile building block in the field of medicinal chemistry. Its substituted aminobenzoic acid structure presents three key functional groups ripe for chemical modification: a nucleophilic aromatic amine, a carboxylic acid amenable to a variety of coupling reactions, and an ethoxy group that can influence solubility and metabolic stability. This unique combination of reactive sites allows for the creation of a diverse library of derivatives with the potential for a wide range of biological activities.[1][2] The strategic manipulation of these functional groups can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for generating novel derivatives from this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of this compound can be broadly categorized into three primary strategies, each targeting a specific functional group. The choice of strategy is dictated by the desired physicochemical properties and the intended biological target of the final compound.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification, most commonly through the formation of amide bonds. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to modulate a compound's properties.[5]

Causality of Reagent Selection in Amide Coupling

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with potentially sensitive functional groups.[6]

-

Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often employed to suppress racemization and improve reaction efficiency by forming an active ester intermediate.[7]

-

Phosphonium and Uronium/Guanidinium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents are generally more efficient and lead to cleaner reactions with fewer side products compared to carbodiimides.[5] HATU, for instance, is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[6]

-

Acid Chlorides: Conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate for amidation.[5] This method is robust but can be harsh and may not be suitable for substrates with sensitive functional groups.

Experimental Workflow: Amide Coupling

Caption: General workflow for amide coupling reactions.

Modification of the Aromatic Amine

The amino group of this compound can be functionalized through various reactions, including acylation, sulfonylation, and diazotization, to introduce diverse functionalities.[8][9]

N-Acylation and N-Sulfonylation

-

N-Acylation: The amino group readily reacts with acid chlorides or anhydrides in the presence of a base to form amides. This is a straightforward method to introduce a wide range of acyl groups.

-

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important pharmacophores in many drug classes.

Diazotization Reactions

Diazotization of the aromatic amine followed by coupling with various nucleophiles (e.g., phenols, aromatic amines) can be used to synthesize azo compounds, a class of molecules with interesting electronic and biological properties.[9]

Synthesis of Heterocyclic Derivatives

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems.[10][11][12] These scaffolds are prevalent in many approved drugs and are of significant interest in drug discovery.

Ring-Closing Reactions

By reacting the amino and carboxylic acid functionalities with appropriate bifunctional reagents, a variety of heterocyclic rings can be constructed. For example, reaction with a β-ketoester could lead to the formation of a quinolone ring system.

Bioisosteric Replacement Strategies

In lead optimization, bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of a molecule while maintaining or improving its biological activity.[13][14]

Bioisosteres for the Carboxylic Acid

The carboxylic acid group can be replaced with other acidic functionalities or groups that can mimic its hydrogen bonding capabilities. Common bioisosteres include:

-

Tetrazoles: Known to have similar pKa values to carboxylic acids and are more metabolically stable.

-

Hydroxamic acids

-

Sulfonamides

Bioisosteres for the Amide Bond

The amide bond is susceptible to enzymatic cleavage. Replacing it with more stable linkers can improve a drug's in vivo half-life.[15] Examples of amide bioisosteres include:

-

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles can mimic the planarity and dipole moment of the amide bond.[15]

-

Triazoles: Can be readily synthesized via "click chemistry" and serve as effective amide bond mimics.[15]

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine of interest

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Value |

| Starting Material | This compound |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Typical Yield | 70-95% |

Synthesis of a Sulfonamide Derivative

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride of interest (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography or recrystallization to afford the desired sulfonamide.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel derivatives. By strategically employing amide coupling reactions, modifications of the aromatic amine, and the construction of heterocyclic systems, medicinal chemists can generate diverse compound libraries for drug discovery programs. Furthermore, the application of bioisosteric replacement strategies can lead to the optimization of lead compounds with enhanced pharmacological profiles. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the rich chemical space accessible from this privileged scaffold.

References

-

SpiroChem. Bioisosteric Replacement Strategies. [Link]

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- Gupta, R., et al. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(19), 6376-6384.

- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- Agudo-Álvarez, S., et al. (2020). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie-Chemical Monthly, 151(5), 689-703.

- Khan, I., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Science-Scholar, 4(1), 1-10.

- Kumar, S., et al. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 463-471.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Gnerre, C., et al. (2000). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of medicinal chemistry, 43(24), 4747-4759.

- Talele, T. T. (2016). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 59(19), 8712-8756.

- Ye, Y., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 52(49), 6655-6657.

-

Drug Design. Bioisosterism. [Link]

- Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.

- Gupta, R., et al. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed, 17689965.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.

- de Oliveira, A. C., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(11), 3326.

- Aslam, M., et al. (2023).

-

Carewell Pharma. Unit 5 - Medicinal Chemistry 2 - 5th Semester - B Pharmacy Notes. [Link]

- Gorobets, N. Y. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 47.

-

BioWorld. (2006). Recent patents disclose novel therapeutic agents for neurological disorders. [Link]

- Aslam, M., et al. (2023).

-

Wikipedia. 2-Ethoxybenzoic acid. [Link]

-

BioWorld. (2007). Recent patents claim novel therapeutic agents for inflammatory disorders. [Link]

-

Frontiers. Five-membered Heterocycles: Synthesis and Applications. [Link]

- J. C. R. D. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.

- Reddy, C. S., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(3), 1547-1577.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Ethoxybenzoic Acid: A Versatile Chemical for Industrial Applications. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 14. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on "5-Amino-2-ethoxybenzoic acid" and its analogs

An In-Depth Technical Guide to 5-Amino-2-ethoxybenzoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. This technical guide provides a comprehensive review of this compound and its structurally related analogs. While extensive research on the specific ethoxy variant is limited, this document synthesizes a wealth of information from its close chemical relatives, primarily the methoxy and hydroxy analogs, to provide a holistic and predictive overview. We will delve into robust synthetic strategies, explore a spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties, and elucidate the key molecular mechanisms of action. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further research and application of this promising class of compounds.

Introduction: The Versatile Aminobenzoic Acid Scaffold

Aminobenzoic acids are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group attached to a benzene ring.[1] This bifunctional nature makes them exceptionally valuable building blocks in organic synthesis and drug discovery.[1][2] The specific substitution pattern of these functional groups, along with other substituents on the aromatic ring, profoundly dictates the molecule's physicochemical properties and its interactions with biological targets.[3]

This compound and its analogs are part of this family, with significant therapeutic potential stemming from their structural similarity to well-known pharmacologically active molecules. For instance, derivatives of ortho-aminobenzoic acid (anthranilic acid) are recognized for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3] In contrast, para-aminobenzoic acid (PABA) is a vital intermediate in bacterial folic acid synthesis, making it a target for sulfonamide antibiotics.[3]

This guide will focus on analogs with substitutions at the 2-position (alkoxy group) and the 5-position (amino group), as this arrangement has proven fruitful in yielding compounds with significant biological activities. We will heavily reference data from the more extensively studied 5-Amino-2-methoxybenzoic acid and 5-Amino-2-hydroxybenzoic acid (Mesalamine) to build a predictive framework for the titular compound and its future derivatives.

Synthesis and Derivatization Strategies

The chemical tractability of the aminobenzoic acid core allows for straightforward synthesis of the primary scaffold and the subsequent generation of diverse chemical libraries through derivatization.

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing 5-amino-2-alkoxybenzoic acids is through the reduction of the corresponding nitro-substituted precursor. This transformation is typically achieved with high yield via catalytic hydrogenation.

This protocol describes the synthesis of an amino-alkoxybenzoic acid from its nitro precursor, a fundamental step for creating the core molecule.

-

Reactant Preparation: In a suitable reaction vessel, combine the starting material, 5-alkoxy-2-nitrobenzoic acid (e.g., 5-methoxy-2-nitrobenzoic acid, 1.0 equivalent), with a palladium on carbon catalyst (10% Pd/C, typically 1-2% by weight of the starting material).

-

Solvent Addition: Add a suitable solvent, such as Tetrahydrofuran (THF) or Ethanol, to the vessel. The volume should be sufficient to create a slurry that can be stirred effectively (e.g., 8-10 mL per gram of starting material).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive hydrogen pressure (a hydrogen-filled balloon is sufficient for laboratory scale) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Remove the palladium catalyst by filtering the reaction mixture through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-alkoxybenzoic acid, which can be used directly or purified further by recrystallization.

Caption: General synthesis workflow for 5-Amino-2-alkoxybenzoic acid derivatives.

Synthesis of Analogs and Derivatives

The true potential of this scaffold is unlocked through derivatization at the amino and carboxylic acid functional groups. N-acylation of the amino group is a common strategy to produce amide derivatives with potentially enhanced biological activity and modified pharmacokinetic profiles.[2][4]

This protocol provides a general method for creating amide derivatives from the core scaffold, a key step in building a library of potential drug candidates.

-

Reactant Preparation: Dissolve the 5-amino-2-alkoxybenzoic acid (1.0 equivalent) in a suitable solvent such as ethyl acetate.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent: Slowly add the desired acylating agent (e.g., benzoyl chloride or phenylacetyl chloride, 1.1 equivalents) to the stirring mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up: Once the reaction is complete, quench it by adding water. If necessary, acidify the aqueous layer with dilute HCl to protonate any remaining carboxylic acid.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography to yield the final N-acyl derivative.

Biological Activities and Therapeutic Applications

Derivatives of the 5-amino-2-alkoxybenzoic acid scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for various therapeutic areas.

Anti-inflammatory and Analgesic Properties

This is the most well-documented activity for this class of compounds.[2][5] The mechanism often mirrors that of non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Furthermore, these compounds can modulate other key inflammatory pathways, such as the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes.[5] An analog, ATB-429, which is a hydrogen sulfide-releasing derivative of mesalamine, has shown significant antinociceptive effects in models of intestinal pain, suggesting novel mechanistic possibilities.[6]

Anticancer Potential

Several studies have highlighted the potential of aminobenzoic acid derivatives as anticancer agents.[3][7][5] Their efficacy is often evaluated using cytotoxicity assays against various cancer cell lines.[3] For example, a series of novel 2-amino-1,4-naphthoquinone-benzamides, which share a similar structural motif, demonstrated excellent cytotoxic activity against breast cancer cells, acting as apoptosis inducers.[8] This suggests that the this compound scaffold could be incorporated into new anticancer drug designs.

Antimicrobial Activity